molecular formula C22H23ClN2O5 B4040146 ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B4040146
M. Wt: 430.9 g/mol
InChI Key: BZCHMDZZGSWXJO-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C22H23ClN2O5 and its molecular weight is 430.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.1295495 g/mol and the complexity rating of the compound is 647. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral and Antiretroviral Activity

Research has explored derivatives of pyrimidine for their potential in antiviral and antiretroviral therapy. Studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have highlighted their marked inhibition of retrovirus replication in cell culture. These derivatives, particularly those with halogen substitution, showed pronounced antiretroviral activity comparable to reference drugs, indicating their potential in HIV treatment protocols (Hocková et al., 2003).

Antimicrobial and Enzyme Inhibition

The synthesis of novel chromone-pyrimidine coupled derivatives has been promoted using environmentally friendly methods. These compounds have been evaluated for in vitro antifungal and antibacterial activity. Notably, specific derivatives exhibited potent antibacterial and antifungal properties, suggesting their potential as novel antimicrobial agents. Additionally, enzyme assay studies have predicted their mode of action, providing a foundation for further pharmacological exploration (Tiwari et al., 2018).

Antioxidant and Radioprotective Activities

A novel pyrimidine derivative has been synthesized and characterized for its in vitro antioxidant activity using radical scavenging assays. The in vivo radioprotection property of this compound was assessed using a Drosophila melanogaster model system. Pre-treatment with the compound showed a reduction in oxidative stress caused by ionizing radiation, indicating its potential for radioprotective applications (Mohan et al., 2014).

Thermodynamic Properties

The thermodynamic properties of various pyrimidine derivatives, including combustion energies and enthalpies of formation, have been experimentally determined. Such studies are crucial for understanding the stability and reactivity of these compounds, which can inform their practical applications in various scientific fields (Klachko et al., 2020).

Novel Synthesis Approaches

Innovative synthesis methods have been developed for creating pyrimidine derivatives with potential applications in medicinal chemistry and materials science. For instance, base-promoted cascade transformations have enabled the synthesis of novel tricyclic compounds, demonstrating the versatility of pyrimidine derivatives in organic synthesis (Shutalev et al., 2008).

Properties

IUPAC Name

ethyl 4-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-4-29-21(26)19-13(2)24-22(27)25-20(19)15-7-10-17(18(11-15)28-3)30-12-14-5-8-16(23)9-6-14/h5-11,20H,4,12H2,1-3H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCHMDZZGSWXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 2
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ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 3
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ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 4
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ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.